N-(5-(5,6-dihydro-1,4-dioxin-2-yl)-1,3,4-oxadiazol-2-yl)-4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzamide
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Description
N-(5-(5,6-dihydro-1,4-dioxin-2-yl)-1,3,4-oxadiazol-2-yl)-4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzamide is a useful research compound. Its molecular formula is C22H20N4O6S and its molecular weight is 468.48. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Characterization
Research has focused on the synthesis of various benzamide derivatives, including those with similar structural motifs such as substituted N-(2,4-dioxo-1,2,3,4-tetrahydroquinazolinyl) benzamides, exploring alternative synthetic routes and characterizing their chemical properties through spectroscopic methods (N. Chau, Y. Saegusa, Y. Iwakura, 1982). These efforts aim to expand the library of benzamide derivatives for further biological evaluation.
Anticancer Potential
Several studies have been conducted on quinazoline and benzamide derivatives, investigating their potential as anticancer agents. For example, novel quinazoline antifolate derivatives have been synthesized and evaluated for their ability to inhibit thymidylate synthase, a key enzyme in DNA synthesis, demonstrating promising anticancer activities (P. Marsham, P. Chambers, A. Hayter, et al., 1989). These compounds represent a significant area of interest for the development of new cancer therapies.
Antiviral Activities
The exploration of antiviral activities of quinazolin-4(3H)-one derivatives showcases the potential of such compounds in the treatment of viral infections. Novel 3-sulphonamido-quinazolin-4(3H)-One derivatives have been synthesized and evaluated for their antiviral activities against a spectrum of respiratory and biodefense viruses, indicating the versatility of these compounds in antiviral research (P. Selvam, Paulchamy Vijayalakshimi, D. Smee, et al., 2007).
Enzyme Inhibition for Therapeutic Applications
Research into the enzyme inhibitory potential of sulfonamide derivatives, incorporating benzodioxane and acetamide moieties, aims at identifying new therapeutic agents. These compounds have shown substantial inhibitory activity against enzymes like α-glucosidase and acetylcholinesterase, highlighting their potential in treating conditions such as diabetes and Alzheimer's disease (M. Abbasi, Sajid Riaz, A. Rehman, et al., 2019).
Properties
IUPAC Name |
N-[5-(2,3-dihydro-1,4-dioxin-5-yl)-1,3,4-oxadiazol-2-yl]-4-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O6S/c27-20(23-22-25-24-21(32-22)19-14-30-12-13-31-19)16-7-9-17(10-8-16)33(28,29)26-11-3-5-15-4-1-2-6-18(15)26/h1-2,4,6-10,14H,3,5,11-13H2,(H,23,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANAKGSHYFUEVBD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)S(=O)(=O)C3=CC=C(C=C3)C(=O)NC4=NN=C(O4)C5=COCCO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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